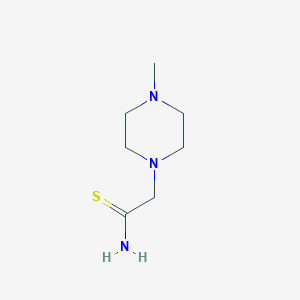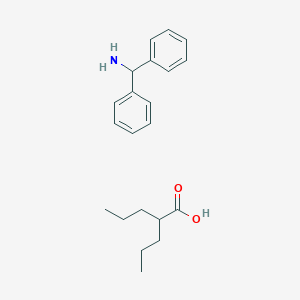
Benzenemethanamine, alpha-phenyl-, 2-propylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, alpha-phenyl-, 2-propylpentanoate, commonly known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1983 by a Russian team of scientists at the Institute of Biomedical Problems. Phenylpiracetam is known for its cognitive-enhancing properties, which include improved memory, focus, and mental clarity. It is also believed to have neuroprotective effects, making it a promising candidate for treating various neurological disorders.
Mechanism Of Action
The exact mechanism of action of Phenylpiracetam is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including acetylcholine and glutamate. It is also thought to increase the density of dopamine receptors in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
Phenylpiracetam has been found to increase the levels of various neurotransmitters in the brain, including acetylcholine, dopamine, and noradrenaline. It has also been shown to increase cerebral blood flow and oxygen consumption in the brain, which may contribute to its cognitive-enhancing effects.
Advantages And Limitations For Lab Experiments
Phenylpiracetam has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on cognitive function can be easily measured using a variety of tests. However, its use in lab experiments is limited by its relatively high cost, which may make it difficult to use in large-scale studies.
Future Directions
There are several potential future directions for research on Phenylpiracetam. One area of interest is its potential use in treating various neurological disorders, such as Alzheimer's disease and Parkinson's disease. It may also be useful in treating depression and anxiety. Another area of interest is its potential use in enhancing physical performance, particularly in athletes. Finally, further research is needed to fully understand the mechanism of action of Phenylpiracetam and to identify any potential side effects or safety concerns.
Synthesis Methods
The synthesis of Phenylpiracetam involves the reaction of 2-oxo-1-pyrrolidine acetamide with phenyl isocyanate in the presence of a base. The resulting product is then reacted with 2-bromopentane to form the final compound, 2-propylpentanoate.
Scientific Research Applications
Phenylpiracetam has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory and learning in animal models and humans. In addition, it has been found to enhance physical performance and reduce the effects of stress.
properties
CAS RN |
171507-36-1 |
|---|---|
Product Name |
Benzenemethanamine, alpha-phenyl-, 2-propylpentanoate |
Molecular Formula |
C21H29NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
diphenylmethanamine;2-propylpentanoic acid |
InChI |
InChI=1S/C13H13N.C8H16O2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-3-5-7(6-4-2)8(9)10/h1-10,13H,14H2;7H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
KDAZPULOCHUOAZ-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Canonical SMILES |
CCCC(CCC)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Other CAS RN |
171507-36-1 |
synonyms |
diphenylmethanamine, 2-propylpentanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



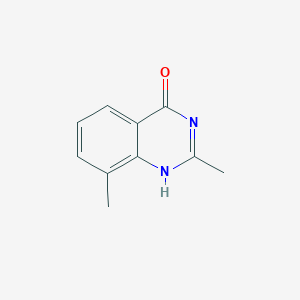


![[(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B63913.png)
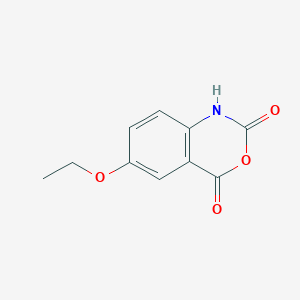
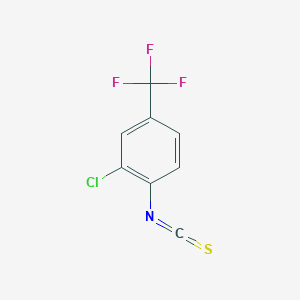
![2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B63920.png)
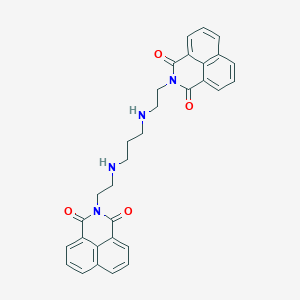

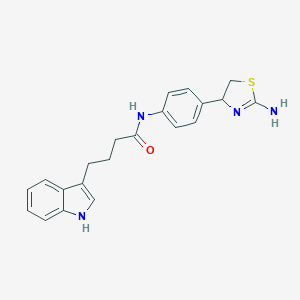
![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)


